(2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride
Description
(2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride (CAS 1261233-70-8) is a piperidine derivative with a 2,5-dichlorobenzyl substituent. Its molecular formula is C₁₂H₁₇Cl₃N₂, and it exists as a hydrochloride salt, enhancing its solubility in polar solvents . The compound features a piperidin-4-amine backbone, where the benzyl group at the 4-position carries chlorine atoms at the 2- and 5-positions of the aromatic ring. This structural motif is common in pharmaceutical intermediates targeting neurological and metabolic pathways, though specific therapeutic applications remain under investigation.
Synthesis typically involves coupling 2,5-dichlorobenzyl halides with piperidin-4-amine derivatives under basic conditions, followed by salt formation with hydrochloric acid . Characterization via ¹H NMR and mass spectrometry confirms its purity and structural integrity .
Properties
IUPAC Name |
N-[(2,5-dichlorophenyl)methyl]piperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c13-10-1-2-12(14)9(7-10)8-16-11-3-5-15-6-4-11;/h1-2,7,11,15-16H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVUHOHFZZPSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=C(C=CC(=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261235-67-9 | |
| Record name | 4-Piperidinamine, N-[(2,5-dichlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261235-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorobenzyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the dichlorobenzyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Reaction Mechanisms
The compound can undergo various chemical reactions including:
- Oxidation : Forming N-oxides using agents like hydrogen peroxide.
- Reduction : Converting to amine derivatives with reducing agents such as lithium aluminum hydride.
- Substitution Reactions : The dichlorobenzyl group can react with nucleophiles under basic conditions.
Medicinal Chemistry
(2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride has been investigated for its potential therapeutic effects in treating various diseases, particularly in neurology. Preliminary studies suggest interactions with neurotransmitter systems, possibly influencing receptor activity and enzyme inhibition.
Biological Assays
The compound has been utilized in enzyme inhibition studies:
- Acetylcholinesterase Inhibition : Research indicates that derivatives of this compound show moderate inhibitory activity against acetylcholinesterase (AChE), which is crucial in Alzheimer's disease research .
Chemical Synthesis
It serves as a building block for synthesizing more complex organic molecules. This versatility makes it valuable in developing new pharmaceuticals and chemical processes.
Material Science
The compound is explored for its properties in creating new materials, leveraging its unique chemical structure for industrial applications.
Case Study 1: Acetylcholinesterase Inhibition
A study synthesized a series of derivatives based on this compound and evaluated their effects on AChE. Four compounds exhibited over 10% inhibition at 100 μM concentration, indicating potential for further pharmacological investigation .
Case Study 2: Neurotransmitter Interaction
Research has shown that this compound may modulate neurotransmitter systems by binding to specific receptors or enzymes. This interaction could lead to novel therapeutic strategies for neurological disorders .
Mechanism of Action
The mechanism of action of (2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Position Variations
1-(2,6-Dichloro-benzyl)-piperidin-4-yl-amine Hydrochloride
- Structure : Chlorine atoms at the 2- and 6-positions of the benzyl group.
- Molecular Formula : C₁₂H₁₇Cl₃N₂ (identical to the target compound).
1-(3,4-Dichloro-benzyl)-piperidin-4-yl-amine Hydrochloride
Functional Group Modifications
1-(2,6-Dimethoxybenzyl)-piperidin-4-amine Dihydrochloride (CAS 1185303-17-6)
- Structure : Methoxy (-OCH₃) groups replace chlorine at 2- and 6-positions.
- Molecular Formula : C₁₄H₂₄Cl₂N₂O₂.
N-(2,5-Dichlorobenzyl)-N-methylpiperidin-4-amine Hydrochloride (CAS 1289387-69-4)
Salt Form and Physicochemical Properties
Notes:
- Solubility: Dihydrochloride salts (e.g., CAS 1185303-17-6) generally exhibit higher aqueous solubility than monohydrochloride forms due to increased ionic character .
- Steric Effects : N-methylation (CAS 1289387-69-4) reduces conformational flexibility, which may limit binding to flexible enzyme active sites .
Pharmacological and Metabolic Comparisons
- Enzyme Inhibition : Piperidine derivatives with electron-withdrawing groups (e.g., Cl) show enhanced inhibition of autotaxin (ATX), a key enzyme in lysophosphatidic acid biosynthesis. The 2,5-dichloro substitution in the target compound likely provides optimal steric and electronic profiles for ATX binding compared to 2,6-dichloro or methoxy-substituted analogues .
- Metabolic Stability : Chlorinated benzyl groups resist cytochrome P450-mediated oxidation better than methoxy or unsubstituted benzyl groups, prolonging half-life .
Biological Activity
(2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride is a synthetic organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its mechanisms of action, biological targets, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2,5-dichlorobenzyl group. The molecular formula is CHClN·HCl, indicating it exists as a hydrochloride salt which enhances its solubility in aqueous environments. This solubility is crucial for its application in biological systems.
The biological activity of this compound primarily involves its interaction with various molecular targets, including:
- Enzymes : It can inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalysis.
- Receptors : The compound may act as an agonist or antagonist at specific receptors, modulating neurotransmitter systems and influencing cellular signaling pathways.
Biological Targets
Research indicates that this compound interacts with several biological targets, potentially leading to various therapeutic effects. Notable targets include:
- Neurotransmitter Receptors : It is suggested that the compound may influence neurotransmitter levels, which could have implications for treating neurological disorders.
- Enzymatic Pathways : Studies have shown that similar compounds exhibit enzyme inhibition, which could be leveraged for therapeutic purposes .
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of this compound. Key findings include:
| Study Reference | Biological Activity | IC Value |
|---|---|---|
| Enzyme inhibition | 288 nM | |
| Antidepressant-like effects | Varies | |
| Modulation of neurotransmitter systems | Under investigation |
These studies indicate that the compound has promising potential as a lead molecule for drug development.
Case Studies
- Antidepressant Activity : Compounds structurally related to this compound have shown antidepressant properties by modulating neurotransmitter levels. The exact mechanisms are still under investigation but suggest a pathway involving serotonin and norepinephrine systems.
- Antimicrobial Activity : In related studies on piperidine derivatives, some exhibited significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibacterial agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination between 2,5-dichlorobenzyl chloride and piperidin-4-amine. Key steps include:
- Reagent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Temperature Control : Reflux at 80–100°C for 6–12 hours to ensure complete reaction .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) improves purity .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., benzyl protons at δ 4.2–4.5 ppm; piperidine carbons at δ 45–55 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H] expected at m/z 289.05 for CHClN) .
- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Q. How does the hydrochloride salt form influence solubility, and what methods improve aqueous solubility for biological assays?
- Methodological Answer :
- Solubility Profile : The hydrochloride salt enhances water solubility (>40 µg/mL at pH 7.4) compared to the free base .
- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) or DMSO stock solutions (<5% v/v) to avoid precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule off-target effects .
- Control Experiments : Test stability under assay conditions (e.g., pH, temperature) to ensure compound integrity .
- Data Normalization : Use internal standards (e.g., reference inhibitors) to correct for batch-to-batch variability .
Q. What strategies minimize side reactions during the synthesis of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily protect the piperidine amine with Boc groups to prevent over-alkylation .
- Catalyst Use : Add KI (10 mol%) to accelerate benzylation and reduce byproducts .
- Reaction Monitoring : Track progress via TLC (R ~0.3 in ethyl acetate/hexane 1:1) .
Q. What advanced computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to GPCRs (e.g., histamine receptors) based on piperidine scaffold affinity .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
